molecular formula C16H15IN2O B1292840 3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide CAS No. 84100-14-1

3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide

Cat. No.: B1292840
CAS No.: 84100-14-1
M. Wt: 378.21 g/mol
InChI Key: VNSBKPUDNWRFJU-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide is a chemical compound with a unique structure that makes it versatile for various scientific research applications. It is known for its use in fluorescence labeling, photodynamic therapy, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide typically involves the reaction of 3-methylbenzoxazole with phenylamine and an appropriate vinylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an iodinating agent like iodine or potassium iodide to form the iodide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The iodide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazolium ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzoxazolium compounds.

Scientific Research Applications

3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide is utilized in several scientific research fields:

    Chemistry: Used as a fluorescent probe for detecting specific ions or molecules.

    Biology: Applied in fluorescence microscopy for imaging biological samples.

    Medicine: Explored for its potential in photodynamic therapy for cancer treatment.

    Industry: Employed in the development of organic electronic devices such as light-emitting diodes and solar cells.

Mechanism of Action

The compound exerts its effects through its ability to interact with specific molecular targets. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular pathways involved include the generation of singlet oxygen and other reactive intermediates that induce cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Phenylamino)vinyl)benzoxazolium iodide: Lacks the methyl group at the 3-position.

    3-Methyl-2-(2-(methylamino)vinyl)benzoxazolium iodide: Contains a methyl group on the amino group instead of a phenyl group.

Uniqueness

3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide is unique due to its specific structural features, such as the presence of both a methyl group and a phenylamino group, which contribute to its distinct chemical reactivity and applications in various fields.

Properties

IUPAC Name

N-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSBKPUDNWRFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-14-1
Record name Benzoxazolium, 3-methyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84100-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-(2-(phenylamino)vinyl)benzoxazolium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-2-[2-(phenylamino)vinyl]benzoxazolium iodide
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